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molecular formula C16H15NO B8384600 3-(4-Aminonaphthalen-1-yl)cyclohex-2-enone

3-(4-Aminonaphthalen-1-yl)cyclohex-2-enone

Cat. No. B8384600
M. Wt: 237.30 g/mol
InChI Key: GICIPNRZDPEOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743788B2

Procedure details

To a tube containing a solution of 2.0 g of 1-amino-4-bromonaphthalene (9.0 mmol, 1 equiv.) in 70 mL DMF were added 1.75 mL of 2-cyclohexen-1-one (18.0 mmol, 2.0 equiv.), 2.3 g of sodium bicarbonate (27.0 mmol, 3.0 equiv.) and 186 mg of 1,3-bis-(diphenylphosphino)propane (dppp, 0.45 mmol, 0.05 equiv.). A stream of dry nitrogen gas was bubbled through the mixture for 15 min, then 316 mg of bis-(triphenylphosphino)palladium(II) chloride (0.45 mmol, 0.05 equiv.) was added and the tube was sealed. The mixture was heated at 150° C. for 8 h, then cooled to ambient temperature, diluted with EtOAc (150 mL) and filtered through diatomaceous earth. The mixture was washed with water, then brine. The organic layer was dried (MgSO4), filtered and concentrated. The crude oil was purified by column chromatography on SiO2 using 10 to 50% EtOAc in hexane mixtures as eluents to give 2.0 g of a thick liquid consisting of 3-(4-aminonaphthalen-1-yl)cyclohex-2-enone and DMF (molar ratio 1:2 respectively, 5.22 mmol of naphthylamine, 58% of theoretical yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](C2CCCC(=O)C=2)=[CH:4][CH:3]=1.C[N:20](C=O)C>>[CH:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([NH2:20])[CH:9]=[CH:10][C:11]=2[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C2=CC=CC=C12)C1=CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC=2C=C(C=CC2C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.22 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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